Arsinate

Catalog No.
S627000
CAS No.
M.F
AsH2O2-
M. Wt
108.936 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsinate

Product Name

Arsinate

IUPAC Name

arsinate

Molecular Formula

AsH2O2-

Molecular Weight

108.936 g/mol

InChI

InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3)/p-1

InChI Key

VJWWIRSVNSXUAC-UHFFFAOYSA-M

SMILES

[O-][AsH2]=O

Canonical SMILES

[O-][AsH2]=O

Arsinate is an arsenic oxoanion. It is a conjugate base of an arsinic acid.

Arsinate (most commonly procured as sodium dimethylarsinate or cacodylate) is a specialized organoarsenic oxoanion widely utilized in advanced biological buffering, coordination chemistry, and analytical speciation. Unlike simple inorganic arsenates, arsinates feature organic substituents that impart distinct steric profiles and electronic basicity. In laboratory procurement, it is primarily sought after for its established buffering capacity in the physiological pH range (6.4–7.4) without interacting with divalent cations, and as a high-basicity pseudocarboxylate ligand for synthesizing complex metal-oxo clusters[1].

Substituting arsinate with common biological buffers or standard chemical ligands leads to critical procedural failures in specialized workflows. In electron microscopy, substituting arsinate with phosphate buffers causes rapid precipitation of calcium and magnesium, creating artifactual deposits that obscure cellular ultrastructure [1]. In synthetic inorganic chemistry, replacing arsinate with standard carboxylates fails to yield high-nuclearity metal clusters due to insufficient ligand basicity and the inability to form complex bridging modes [2]. Furthermore, in analytical speciation, inorganic arsenate cannot substitute for organic arsinates because they exhibit fundamentally different reduction kinetics during hydride generation, rendering them non-interchangeable as calibration standards [3].

Prevention of Calcium Precipitation in Ultrastructural Fixation

In protocols requiring the stabilization of lipid membranes with calcium chloride, arsinate (cacodylate) buffers maintain complete solubility of divalent cations. In contrast, phosphate buffers are strictly incompatible with calcium, leading to the immediate formation of insoluble calcium phosphate precipitates that ruin sample integrity [1]. This non-reactivity with calcium makes arsinate the mandatory choice for transmission electron microscopy (TEM) fixation.

Evidence DimensionCalcium ion solubility during biological fixation
Target Compound DataMaintains soluble Ca2+ without precipitation
Comparator Or BaselinePhosphate buffer (causes immediate calcium phosphate precipitation)
Quantified DifferenceComplete prevention of artifactual precipitation
Conditions0.1 M buffer at pH 7.2-7.4 with calcium chloride supplementation

Essential for buyers procuring buffers for transmission electron microscopy where calcium is required to stabilize cellular membranes without causing artifactual deposits.

Stabilization of High-Nuclearity Metal-Oxo Clusters via Distinct Bridging Modes

Arsinate ligands (specifically dimethylarsinate) exhibit greater basicity than standard carboxylates, enabling the synthesis of unprecedented high-nuclearity metal clusters. For instance, arsinate supports the formation of Fe12 loop structures utilizing an extremely rare anti-anti η1:η1:μ bridging mode. Comparative attempts using standard carboxylate ligands fail to support this architecture, typically resulting in lower-order Fe3 or Fe6 clusters [1].

Evidence DimensionSupported metal cluster nuclearity and bridging mode
Target Compound DataYields Fe12 loop structures (anti-anti η1:η1:μ bridging)
Comparator Or BaselineCarboxylate ligands (yields standard Fe3/Fe6 structures)
Quantified DifferenceEnables 12-iron cluster formation previously unobserved in carboxylate chemistry
ConditionsFe(III)-oxo cluster synthesis under aerobic conditions

Crucial for materials scientists and inorganic chemists procuring precursors for novel magnetic materials and complex metal-organic frameworks.

Distinct Hydride Generation Kinetics for Arsenic Speciation

In trace elemental analysis, organic arsinates exhibit distinct reduction profiles compared to inorganic arsenate. Arsinates can be selectively reduced to volatile arsines in mild 0.12 M acetic acid, achieving detection limits of 1.1 mg As/L. In contrast, inorganic arsenate requires highly aggressive conditions (6.0 M HCl) and a potassium iodide pre-reduction step to form detectable hydrides [1]. This kinetic differentiation allows arsinate to serve as a critical calibration standard for speciation.

Evidence DimensionReduction conditions for hydride generation
Target Compound DataReduces in 0.12 M acetic acid (without KI pre-reduction)
Comparator Or BaselineInorganic Arsenate (requires 6.0 M HCl + KI pre-reduction)
Quantified DifferenceElimination of strong acid and pre-reductant requirements
ConditionsHydride Generation Atomic Absorption Spectrometry (HG-AAS)

Dictates the procurement of specific analytical standards for environmental laboratories conducting arsenic speciation in water and agricultural products.

Transmission Electron Microscopy (TEM) Fixation Buffers

Directly downstream of its inability to precipitate divalent cations, arsinate is the standard buffer for glutaraldehyde and osmium tetroxide fixation protocols that require calcium supplementation for lipid membrane stabilization[1].

Synthesis of Advanced Magnetic Materials

Leveraging its distinct basicity and anti-anti bridging capabilities, arsinate is procured as a pseudocarboxylate ligand to template high-nuclearity transition metal clusters (e.g., Fe12) for single-molecule magnet research [2].

Calibration Standards for Arsenic Speciation

Due to its distinct reduction kinetics in mild acids, arsinate is utilized as a reference standard for distinguishing organic arsenic species from highly toxic inorganic arsenites/arsenates in food safety and environmental testing [3].

Dates

Last modified: 02-18-2024

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